Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid is a chiral non-natural amino acid derivative featuring a fluorine substituent on the phenyl ring, which enhances its utility in medicinal chemistry and peptide research. The (R)-enantiomer offers distinct stereochemical advantages for applications requiring precise molecular recognition, such as enzyme inhibition or receptor binding studies. The fluorine atom introduces electronic and steric effects that can modulate bioavailability and metabolic stability, making it valuable in drug design. This compound serves as a versatile building block for synthesizing fluorinated analogs of biologically active peptides or small molecules. Its high purity and defined stereochemistry ensure reproducibility in research applications.
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid structure
97731-02-7 structure
Product Name:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
CAS No:97731-02-7
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD00066447
CID:61909
PubChem ID:716322
Update Time:2025-11-06

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
    • o-Fluoro-D-phenylalanine
    • D-2-Fluorophe
    • 3-(2-Fluoropheny)-D-alanine
    • 2-Fluoro-D-phenylalanine
    • D-2-FLUOROPHENYLALANINE
    • D-2-F-Phe-OH
    • H-D-Phe(2-F)-OH
    • 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
    • 2-FLUORO-D-PHE
    • (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
    • (R)-2-Fluorophenylalanine Hydrochloride Salt
    • H-D-Phe(2-F)-OH.HCl
    • PubChem23304
    • (r)-o-fluorophenylalanine
    • D-2-Fluoro phenylalanine
    • VZ24655
    • AM83328
    • RTR-0
    • 2-Fluoro-D-phenylalanine (ACI)
    • D
    • AC-5822
    • PD196711
    • MFCD00066447
    • CS-W010744
    • (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
    • 122839-51-4
    • (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
    • AS-14324
    • 97731-02-7
    • CHEBI:155832
    • EN300-199908
    • J-004866
    • (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
    • DTXSID90924286
    • AKOS016843018
    • HY-W010028
    • 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
    • SCHEMBL268942
    • MDL: MFCD00066447
    • Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
    • InChI Key: NYCRCTMDYITATC-MRVPVSSYSA-N
    • SMILES: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O

Computed Properties

  • Exact Mass: 219.046
  • Monoisotopic Mass: 219.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.3
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Color/Form: White powder
  • Density: 1.293
  • Melting Point: 242-252°C
  • Boiling Point: 308.1±32.0 °C at 760 mmHg
  • Flash Point: 140.1±25.1 °C
  • PSA: 63.32000
  • LogP: 2.28240
  • Specific Rotation: 14 º (c=1% in H2O)
  • Solubility: Not determined

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Security Information

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(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  8 h, pH 8, 40 °C
Reference
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Reference
Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic
Ando, Makoto; et al, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8

Production Method 3

Reaction Conditions
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Reference
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
Reference
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase
Pirrung, Michael C.; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 7

Reaction Conditions
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 8

Reaction Conditions
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
Reference
Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters
Paik, Man-Jeong; et al Paik, Man-Jeong; et al, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188

Production Method 9

Reaction Conditions
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ;  2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, 25 °C
Reference
Antibacterials and/or modulators of biofilm formation and methods of using the same
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: Racemase, alanine ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12
Reference
Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis
Cox, Brad M.; et al, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide ,  Ammonia borane Catalysts: Phenylalanine ammonia-lyase ,  L-Amino acid dehydrogenase Solvents: Water ;  7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ;  20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Reference
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase
Pirrung, Michael C.; et al Parmeggiani, Fabio; et al Nakano, Shogo ; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Production Method 13

Reaction Conditions
Reference
Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine
Kliukiene, R.; et al Soloshonok, V. A.; et al Belokon, Yu. N.; et al, Chemija, 1996, 19(4), 80-82

Production Method 14

Reaction Conditions
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Reference
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene ,  Water ;  rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene ,  Water ;  rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
Reference
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase
Pirrung, Michael C.; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Production Method 18

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Reference
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):174.0
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Additional information on (R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Introduction to (R)-2-Amino-3-(2-fluorophenyl)propanoic Acid (CAS No. 97731-02-7)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid, identified by its CAS number 97731-02-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered considerable attention due to its structural uniqueness and potential biological activities. The presence of a fluorine atom in the phenyl ring and the specific stereochemistry at the chiral center contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various therapeutic agents.

The compound's structure consists of an amino group attached to a propanoic acid backbone, with a 2-fluorophenyl moiety at the third carbon position. This arrangement imparts specific electronic and steric effects that influence its reactivity and interaction with biological targets. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in drug molecules, a phenomenon widely exploited in modern drug design.

In recent years, (R)-2-amino-3-(2-fluorophenyl)propanoic acid has been extensively studied for its role in the development of novel pharmaceuticals. Its enantiomeric purity ensures that it can be used without the risk of racemization, which is crucial for drugs where stereochemistry plays a critical role in efficacy and safety. The compound's versatility as a building block has led to its incorporation in synthetic pathways for various bioactive molecules.

One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play pivotal roles in numerous physiological processes, and their dysregulation is associated with several diseases, including cancer and inflammation. The unique structural features of (R)-2-amino-3-(2-fluorophenyl)propanoic acid make it an excellent scaffold for designing inhibitors that can selectively target specific proteases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against caspase-3, an enzyme crucial for apoptosis regulation.

Furthermore, the fluorine substituent in the phenyl ring enhances the compound's binding affinity to its target enzymes. This is due to the ability of fluorine to engage in strong dipole-dipole interactions and hydrogen bonding, which are critical for stabilizing enzyme-inhibitor complexes. Such interactions are often harder to achieve with hydrogen or chlorine atoms, making fluorinated compounds particularly effective in drug design.

Another area where (R)-2-amino-3-(2-fluorophenyl)propanoic acid has shown promise is in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently implicated in disease pathways, particularly cancer. By modifying the structure of this compound to include kinase-specific binding motifs, researchers have been able to develop inhibitors that show high selectivity and potency against various kinases. For example, derivatives of this compound have been reported to inhibit tyrosine kinases, which are overactive in many cancer cell lines.

The synthesis of (R)-2-amino-3-(2-fluorophenyl)propanoic acid also presents an interesting challenge from a chemical perspective. The need for enantiomeric purity requires careful control over reaction conditions to avoid racemization. Advanced synthetic techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high yields of the desired enantiomer. These methods not only ensure purity but also improve scalability for industrial applications.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have helped researchers understand how different substituents affect the biological activity of (R)-2-amino-3-(2-fluorophenyl)propanoic acid. By predicting how these changes influence enzyme binding, scientists can design more effective inhibitors with fewer experimental trials. This approach has significantly accelerated the drug discovery process and reduced costs associated with traditional trial-and-error methods.

In addition to its role as an intermediate in drug synthesis, (R)-2-amino-3-(2-fluorophenyl)propanoic acid has also found applications in material science. Its unique structural properties make it suitable for developing novel polymers and coatings with enhanced mechanical strength and chemical resistance. These materials can find use in various industries, including aerospace and automotive manufacturing.

The environmental impact of synthesizing and using this compound is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods using enzymes as catalysts have been explored as alternatives to traditional chemical synthesis. Such approaches not only reduce environmental footprint but also improve sustainability in pharmaceutical production.

Future research directions for (R)-2-amino-3-(2-fluorophenyl)propanoic acid include exploring its potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that help direct reactions towards one enantiomer over another without being consumed in the process. By leveraging this property, researchers can develop more efficient synthetic routes for complex molecules with high enantiomeric purity.

Moreover, investigating the pharmacokinetic properties of derivatives of this compound will be crucial for optimizing their therapeutic efficacy. Understanding how these molecules are absorbed, distributed, metabolized, and excreted by the body will provide valuable insights into their potential as drugs. This information can guide further modifications to improve bioavailability and reduce side effects.

In conclusion, (R)-2-amino-3-(2-fluorophenyl)propanoic acid (CAS No. 97731-02-7) is a versatile and highly valuable compound with significant applications across multiple fields. Its unique structural features make it an excellent scaffold for designing biologically active molecules, particularly protease and kinase inhibitors. Advances in synthetic chemistry, computational modeling, and green chemistry continue to enhance its utility and expand its potential applications.

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Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
A845744
Purity:99%
Quantity:25g
Price ($):174.0
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